4'-Hydroxy-3'-methylacetophenone

Description

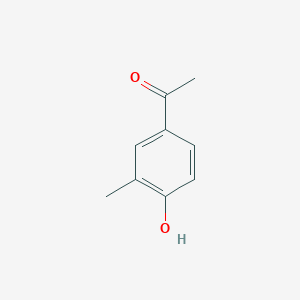

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBHHIZIQVZGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236500 | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-02-8 | |

| Record name | 4′-Hydroxy-3′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR7Q24SCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Hydroxy-3'-methylacetophenone CAS number 876-02-8

An In-depth Technical Guide to 4'-Hydroxy-3'-methylacetophenone

CAS Number: 876-02-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ketone that serves as a versatile intermediate in various industrial and research applications. Characterized by a hydroxyl and a methyl group on the acetophenone (B1666503) framework, this compound exhibits notable reactivity and solubility, making it a valuable building block in organic synthesis. It is a key precursor in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory agents, and finds utility in the cosmetics industry for its antioxidant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and applications, with a focus on its relevance in drug development.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder.[1][2] Its core structure consists of an acetophenone molecule substituted with a hydroxyl group at position 4 and a methyl group at position 3.[3] This substitution pattern is crucial for its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 876-02-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4][6] |

| Molecular Weight | 150.17 g/mol | [3][4][7] |

| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [3] |

| Synonyms | 4-Acetyl-2-methylphenol, 1-Acetyl-4-hydroxy-3-methylbenzene | [1][4] |

| Appearance | White to light beige crystalline powder or crystals | [1][2] |

| Melting Point | 105-111 °C (107-109 °C lit.) | [1][2][5][6] |

| Boiling Point | 175 °C at 1 mm Hg | [2][5] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | [8][9] |

| pKa (Predicted) | 9.85 ± 0.10 | |

| LogP | 1.903 | [10] |

| SMILES | CC(=O)c1ccc(O)c(C)c1 | [3][4] |

| InChIKey | LXBHHIZIQVZGFN-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key data from various analytical techniques are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Key Peaks / Data | Reference(s) |

| ¹H NMR | (399.65 MHz, DMSO-d₆): δ 10.3 (s, 1H, -OH), δ 7.735 (d, J=2.0Hz, 1H), δ 7.686 (dd, J=8.4, 2.0Hz, 1H), δ 6.880 (d, J=8.4Hz, 1H), δ 2.473 (s, 3H, -COCH₃), δ 2.179 (s, 3H, -CH₃). | [11] |

| ¹³C NMR | (Predicted): δ 196.7 (C=O), 159.2 (C-OH), 131.0, 130.3, 129.8, 125.1, 115.5 (Ar-C), 26.3 (-COCH₃), 15.8 (-CH₃). | [12] |

| IR (KBr) | Major peaks expected around 3300-3400 cm⁻¹ (O-H stretch), 1660-1680 cm⁻¹ (C=O stretch, aryl ketone), 1500-1600 cm⁻¹ (C=C aromatic stretch), and 1100-1300 cm⁻¹ (C-O stretch). | [3][13] |

| Mass Spec (GC-MS) | m/z top peak: 135, m/z 2nd highest: 150 (M+). The peak at 135 corresponds to the loss of the methyl group from the acetyl moiety ([M-15]+). | [3] |

| UV-Vis | Max absorption wavelengths are expected in the UV range, typical for phenolic compounds and acetophenones. | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved via the Fries rearrangement of m-cresyl acetate (B1210297).[8] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[14][15] The reaction is selective for the ortho and para positions, with temperature being a key factor in controlling the regioselectivity; lower temperatures favor the para-product, which is the desired isomer in this case.[14][16][17]

Caption: Fries Rearrangement synthesis workflow.

Detailed Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of this compound from m-cresol.

Materials:

-

m-Cresol

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (B124822) (or another suitable non-polar solvent)

-

Hydrochloric acid (concentrated and dilute)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a three-neck round-bottom flask, condenser, dropping funnel, and heating mantle.

Procedure:

-

Esterification: In a round-bottom flask, combine 1.0 mole of m-cresol with 1.1 moles of acetic anhydride. Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture under reflux for 2 hours. After cooling, pour the mixture into cold water and extract the resulting m-cresyl acetate with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude m-cresyl acetate.

-

Fries Rearrangement: Set up a three-neck flask equipped with a mechanical stirrer, a condenser with a calcium chloride guard tube, and a dropping funnel. In the flask, create a slurry of 1.3 moles of anhydrous AlCl₃ in 250 mL of nitrobenzene. Cool the mixture in an ice bath.

-

Slowly add 1.0 mole of m-cresyl acetate (from step 1) to the slurry via the dropping funnel, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Maintaining a lower temperature favors the formation of the para-isomer.[17]

-

Workup and Purification: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The remaining aqueous solution is cooled, and the crude product precipitates. Filter the solid, wash with cold water, and then dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Biological Activity and Applications

This compound is a compound of interest in drug discovery and development due to its range of biological activities and its utility as a chemical intermediate.[1]

Key Activities and Applications:

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] For instance, it is used in the synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol, an impurity of the β2-adrenergic agonist Salmeterol.[2] Its structure is also foundational for developing novel analgesic and anti-inflammatory drugs.[1]

-

Antioxidant Properties: As a phenolic compound, it is believed to possess potent antioxidant activity, capable of scavenging free radicals.[18] This property makes it valuable in the cosmetics and personal care industry for protecting skin from oxidative stress.[1]

-

Antimycobacterial Activity: Research has shown that heterocyclic compounds synthesized from this compound exhibit antimycobacterial activity, suggesting its potential as a scaffold for developing new treatments for tuberculosis.[4][18]

-

Flavor and Fragrance: The compound is utilized in the flavor and fragrance industry, contributing a pleasant aroma to perfumes and food products.[1]

-

Natural Occurrence: this compound has been identified as a volatile oil component in plants such as Apium graveolens (celery) and Rehmannia glutinosa.[3][18]

Caption: Logical workflow in drug discovery.

Analytical Methods

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing this compound.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a general method for the analysis of this compound.[19]

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size.[19]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water containing an acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, 0.1% formic acid should be substituted.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum (typically around 270-280 nm).

-

Injection Volume: 10 µL.

-

Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the concentration in the sample using the standard calibration curve.

Safety and Handling

This compound is considered hazardous and requires careful handling.[6][20]

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | Exclamation Mark | [3] |

| Signal Word | Warning | [6][20] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. | [3][6][20] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][20] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature 0-8°C. | [1][20] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate. | [21] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 876-02-8 [chemicalbook.com]

- 3. This compound | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 876-02-8 | FH54824 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [guidechem.com]

- 9. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 10. chemeo.com [chemeo.com]

- 11. This compound(876-02-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 15. sarthaks.com [sarthaks.com]

- 16. byjus.com [byjus.com]

- 17. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 4-Hydroxy-3-methylacetophenone | SIELC Technologies [sielc.com]

- 20. fishersci.com [fishersci.com]

- 21. 4′-羟基-3′-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-3'-methylacetophenone from m-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Hydroxy-3'-methylacetophenone, a valuable intermediate in the pharmaceutical industry, starting from m-cresol (B1676322). The primary synthesis route involves a two-step process: the acetylation of m-cresol to form m-cresyl acetate (B1210297), followed by a Fries rearrangement to yield the target molecule. This document details the experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data to support process optimization.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, a substituted phenol (B47542) and a ketone, allow for diverse chemical modifications. The synthesis from readily available m-cresol is an economically viable and industrially relevant pathway. The core of this synthesis lies in the Fries rearrangement, a classic organic reaction that transforms a phenolic ester into a hydroxyaryl ketone.[1][2]

Overall Synthesis Pathway

The synthesis of this compound from m-cresol is a two-step process. The first step is the esterification of m-cresol with an acetylating agent to form m-cresyl acetate. The second, and key, step is the Fries rearrangement of the intermediate ester to produce a mixture of ortho and para isomers, with the para isomer being the desired this compound.

Caption: Overall synthesis pathway from m-cresol.

Experimental Protocols

Step 1: Synthesis of m-Cresyl Acetate (m-Tolyl Acetate)

This procedure is adapted from a standard laboratory-scale synthesis.[3]

Materials:

-

m-Cresol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalyst)

-

Concentrated hydrochloric acid

-

Carbon tetrachloride (or other suitable extraction solvent)

-

10% Sodium hydroxide (B78521) solution

-

Calcium chloride (drying agent)

-

Ice

Procedure:

-

In a 500 ml beaker, place m-cresol (54g, 1 mol) and dry pyridine (5 ml).

-

Cool the beaker in an ice bath.

-

Slowly add acetic anhydride (64 ml, 1.25 mol) with constant stirring.

-

After the addition is complete, pour the reaction mixture onto a mixture of ice (100g) and concentrated hydrochloric acid (50 ml).

-

Extract the mixture with carbon tetrachloride (50 ml).

-

Wash the organic extract successively with water, 10% NaOH solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

Collect the m-cresyl acetate product by distillation at 180-187°C.

Expected Yield: Approximately 65.1%.[3]

Step 2: Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), or a strong protic acid. The reaction conditions, particularly temperature, play a crucial role in determining the ratio of the ortho and para isomers.[4] Low temperatures favor the formation of the para-isomer (this compound), while higher temperatures favor the ortho-isomer (2'-Hydroxy-3'-methylacetophenone).[5]

Materials:

-

m-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (B124822) (solvent, optional)

-

Ice

-

Concentrated hydrochloric acid

-

Suitable extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (drying agent)

Procedure (Representative Protocol using AlCl₃):

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve m-cresyl acetate in a suitable solvent like nitrobenzene (if not running neat).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly and portion-wise, add anhydrous aluminum chloride (a slight molar excess relative to the ester) while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-25°C) to favor the formation of the para-product. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of this compound and 2'-Hydroxy-3'-methylacetophenone.

Purification:

The separation of the ortho and para isomers can be achieved by steam distillation or column chromatography. The ortho-isomer is typically more volatile with steam due to intramolecular hydrogen bonding.[6] Column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is also an effective method for separation.

Data Presentation

The yield and isomeric ratio of the Fries rearrangement are highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on literature data for similar reactions.

Table 1: Synthesis of m-Cresyl Acetate

| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| m-Cresol | 1 | Pyridine | Neat | - | Ice Bath | 65.1 | [3] |

| Acetic Anhydride | 1.25 |

Table 2: Fries Rearrangement of m-Cresyl Acetate

| Catalyst | Molar Ratio (Catalyst:Ester) | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 2'-Hydroxy-3'-methylacetophenone (%) | Reference |

| p-Toluenesulfonic acid | Catalytic | Neat | 100-110 | 30 | - | [3] |

| Aluminum Chloride (AlCl₃) | >1 | Nitrobenzene | Low (<25) | Major Product | Minor Product | [4][7] |

| Aluminum Chloride (AlCl₃) | >1 | Nitrobenzene | High (>160) | Minor Product | Major Product | [5] |

Reaction Mechanisms and Pathways

Acetylation of m-Cresol

The acetylation of m-cresol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen of m-cresol attacks one of the carbonyl carbons of acetic anhydride. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also as a catalyst to activate the acetic anhydride.

Fries Rearrangement

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[4] The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by the cleavage of the ester bond to form an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.

Caption: Fries rearrangement mechanism overview.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from m-cresol via acetylation and subsequent Fries rearrangement is a well-established and versatile method. This guide provides the essential technical details for researchers and professionals in the field of drug development. Careful control of reaction conditions, particularly temperature during the Fries rearrangement, is critical for maximizing the yield of the desired para-isomer. The provided protocols and data serve as a solid foundation for the laboratory-scale synthesis and further process optimization of this important pharmaceutical intermediate.

References

- 1. scribd.com [scribd.com]

- 2. Fries Rearrangement [organic-chemistry.org]

- 3. jocpr.com [jocpr.com]

- 4. byjus.com [byjus.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. Phenyl acetate undergoes the Fries rearrangement with \mathrm{AlCl}_3 to .. [askfilo.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4'-Hydroxy-3'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxy-3'-methylacetophenone, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Chemical Structure

IUPAC Name: 1-(4-hydroxy-3-methylphenyl)ethanone CAS Number: 876-02-8 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.17 g/mol

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. Data is presented for two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | Coupling Constant (J) in DMSO-d₆ (Hz) [1] |

| OH | - | 10.3 | Singlet | - |

| H-2' | 7.80 | 7.735 | Doublet | 2.0 |

| H-6' | 7.74 | 7.686 | Doublet of Doublets | 8.4, 2.0 |

| H-5' | 6.90 | 6.880 | Doublet | 8.4 |

| COCH₃ | 2.575 | 2.473 | Singlet | - |

| Ar-CH₃ | 2.303 | 2.179 | Singlet | - |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ) (ppm) |

| C=O | 196.6 |

| C-4' | 158.9 |

| C-1' | 130.5 |

| C-2' | 130.3 |

| C-6' | 128.3 |

| C-3' | 120.5 |

| C-5' | 111.6 |

| COCH₃ | 26.5 |

| Ar-CH₃ | 15.9 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is a representative peak list for a solid sample analyzed by FTIR.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1680 | Strong | C=O stretch (ketone) |

| 1500 - 1600 | Medium to Strong | Aromatic C=C ring stretches |

| ~1220 | Strong | C-O stretch (phenol) |

| 860 - 680 | Strong | Aromatic C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is for electron ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 42 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CH₃]⁺ |

| 107 | 21 | [M - COCH₃]⁺ |

| 77 | 19 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral databases for confirmation.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Hydroxy-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Hydroxy-3'-methylacetophenone. It includes detailed spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who work with or are characterizing this compound.

Spectral Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl, methyl, and acetyl substituents on the aromatic ring. The data presented below has been compiled from spectral databases and is provided for two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Table 1: 1H NMR Spectral Data for this compound

| Assignment | Proton | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | Coupling Constant (J) in DMSO-d₆ (Hz) [1] |

| A | -OH | Not explicitly assigned | 10.3 | Singlet (broad) | N/A |

| B | H-2' | 7.80 | 7.735 | Doublet | J(B,C) = 2.0 |

| C | H-6' | 7.74 | 7.686 | Doublet of Doublets | J(C,D) = 8.4, J(B,C) = 2.0 |

| D | H-5' | 6.90 | 6.880 | Doublet | J(C,D) = 8.4 |

| E | -COCH₃ | 2.575 | 2.473 | Singlet | N/A |

| F | Ar-CH₃ | 2.303 | 2.179 | Singlet | N/A |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is often broad. It was explicitly assigned in the DMSO-d₆ spectrum.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines a standardized procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of high-purity this compound.[2]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is appropriate for many organic compounds, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like hydroxyls.[2][3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.[2]

-

Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent. However, for routine spectra, referencing to the residual solvent peak is often sufficient.[4]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[4]

2.2. Data Acquisition

-

Instrumentation: The data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[5]

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the longitudinal relaxation of the protons, which is important for accurate integration.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

-

Integration: The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

-

Visualization of Signal Relationships

The following diagram illustrates the molecular structure of this compound, with each unique proton environment labeled. The diagram also conceptually links these protons to their corresponding signals in the 1H NMR spectrum, indicating their chemical shift and multiplicity.

Caption: Molecular structure and conceptual 1H NMR signals of this compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

An In-depth Technical Guide to the Mass Spectrometry of 4'-Hydroxy-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4'-Hydroxy-3'-methylacetophenone, a monohydroxyacetophenone found in various natural sources and utilized in chemical synthesis. This document details the compound's mass spectral data, outlines a typical experimental protocol for its analysis, and presents a plausible fragmentation pathway based on established principles of mass spectrometry.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The key quantitative data from the mass spectrum is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [PubChem][1] |

| Molecular Weight | 150.17 g/mol | [PubChem][1] |

| CAS Registry Number | 876-02-8 | [NIST][1] |

| Major Fragment (m/z) | Relative Intensity (%) | NIST |

| 150 (M⁺) | 45 | [NIST][1] |

| 135 | 100 | [NIST][1] |

| 107 | 15 | [NIST][1] |

| 77 | 10 | [NIST][1] |

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

Sample Preparation

A "dilute and shoot" method is often sufficient for the analysis of relatively pure samples of this compound.

-

Solvent Selection: A volatile organic solvent in which the analyte is soluble is chosen. Methanol or acetone (B3395972) are suitable options.

-

Sample Dissolution: A small, accurately weighed amount of the compound is dissolved in the chosen solvent to a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

Filtration (Optional): If the sample contains particulate matter, it should be filtered through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography (GC) Conditions

The GC separates the components of the sample before they enter the mass spectrometer.

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 10:1 ratio)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A nonpolar or semi-polar capillary column is typically used. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or similar).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

The mass spectrometer ionizes the separated compounds and detects the resulting ions.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Mandatory Visualizations

The following diagrams illustrate key aspects of the mass spectrometric analysis of this compound.

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Figure 2: Proposed electron ionization fragmentation pathway for this compound.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic ketones.

-

Molecular Ion (m/z 150): The molecular ion (M⁺) is observed with a relative intensity of approximately 45%.[1] This indicates a relatively stable molecule.

-

Loss of a Methyl Radical (m/z 135): The base peak in the spectrum is at m/z 135, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group. This is a characteristic α-cleavage for acetophenones, resulting in a stable acylium ion.[1]

-

Loss of Carbon Monoxide (m/z 107): The fragment at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO) to form the ion at m/z 107.[1]

-

Formation of the Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), which can be formed through further fragmentation of the ion at m/z 107.[1]

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The data and protocols presented can serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, natural product analysis, and drug development.

References

The Solubility Profile of 4'-Hydroxy-3'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8), a phenolic compound with applications in various research and development sectors. Understanding the solubility of this compound in different solvents is critical for its application in synthesis, formulation, and biological studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in a range of common organic solvents and water. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection in experimental design.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 25 | 798.83[1] |

| Acetonitrile | 25 | 696.23[1] |

| n-Butanol | 25 | 303.25[1] |

| 1,4-Dioxane | 25 | 972.13[1] |

| N,N-Dimethylformamide (DMF) | 25 | 1028.31[1] |

| Ethanol | 25 | 509.3[1] |

| Ethyl Acetate | 25 | 393.81[1] |

| Isobutanol | 25 | 268.68[1] |

| Isopropanol | 25 | 465.39[1] |

| Methanol | 25 | 527.64[1] |

| Methyl Acetate | 25 | 582.73[1] |

| n-Propanol | 25 | 398.43[1] |

| Toluene | 25 | 105.87[1] |

| Water | 25 | 9.07[1] |

| Water (estimated) | 25 | 9.392[2] |

Note: The primary source for the majority of this data is a single online compilation. While extensive, independent verification from peer-reviewed literature is recommended for critical applications.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following methodologies are based on established practices for organic compounds and are specifically adapted for this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried solute is then re-weighed. The solubility is calculated from the mass of the residue and the initial volume of the solution.

-

Instrumental Analysis (HPLC/UV-Vis): Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by multiplying the concentration by the dilution factor.

-

Visual Method for Qualitative Solubility Assessment

This method provides a rapid, albeit less precise, determination of solubility.

Procedure:

-

Add a small, known amount of this compound (e.g., 1-5 mg) to a test tube.

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, vortex or shake the test tube vigorously for a set period (e.g., 1-2 minutes).

-

Observe the solution for the complete dissolution of the solid.

-

The solubility can be estimated based on the volume of solvent required to completely dissolve the known mass of the solute.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between key experimental parameters.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Factors influencing the solubility of this compound.

References

Physical properties of 4'-Hydroxy-3'-methylacetophenone

An In-depth Technical Guide to the Physical Properties of 4'-Hydroxy-3'-methylacetophenone

Introduction

This compound, also known as 1-(4-hydroxy-3-methylphenyl)ethanone, is a phenolic compound and a derivative of acetophenone (B1666503).[1] Its chemical structure consists of an acetophenone core substituted with a hydroxyl group at position 4' and a methyl group at position 3'. This compound is found in nature as a volatile oil component and serves as an intermediate in organic synthesis, notably for pesticides.[1][2] This guide provides a comprehensive overview of its physical properties, spectral data, and the experimental protocols used for their determination, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

Table 1: General Information and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [1] |

| Synonyms | 4-Acetyl-2-methylphenol, 2-methyl-4-acetylphenol | [3] |

| CAS Number | 876-02-8 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| Appearance | White to Off-White or Pale Beige Crystals/Crystalline Powder | [2][5] |

| Melting Point | 104-105 °C (est)[6], 106.0-112.0 °C[5], 107-109 °C (lit.)[2][7] | |

| Boiling Point | 301.00-302.00 °C @ 760 mm Hg (est)[6], 175 °C @ 1 mm Hg[2][6] | |

| pKa | 8.52 ± 0.18 (Predicted) | [2] |

| logP (o/w) | 1.395 (est)[6], 1.903 (Crippen Method)[4] | |

| Vapor Pressure | 0.001000 mmHg @ 25 °C (est)[6], 0.000585 mmHg @ 25°C[2] |

Table 2: Solubility Data at 25°C

| Solvent | Solubility (g/L) | Source |

| Water | 9.07[3], 9.392[6] (est) | |

| Methanol | 527.64 | [3] |

| Ethanol | 509.3 | [3] |

| Acetone | 798.83 | [3] |

| Acetonitrile | 696.23 | [3] |

| Dimethylformamide (DMF) | 1028.31 | [3] |

| 1,4-Dioxane | 972.13 | [3] |

| Ethyl Acetate | 393.81 | [3] |

| Toluene | 105.87 | [3] |

| Chloroform | Slightly Soluble | [2][7] |

Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound involves a series of systematic experimental and analytical steps.

References

- 1. This compound | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scent.vn [scent.vn]

- 4. chemeo.com [chemeo.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 7. This compound | 876-02-8 [chemicalbook.com]

In-Depth Technical Guide on the Biological Activity of 4'-Hydroxy-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-3'-methylacetophenone is a phenolic ketone that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its known biological properties, with a focus on its enzyme inhibitory effects. While research on this specific compound is emerging, this document collates the available quantitative data, details the experimental methodologies for assessing its activity, and visualizes relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a derivative of acetophenone (B1666503), is a phenolic compound that has been identified in various natural sources, including Hawaiian green coffee beans.[1] Its chemical structure, featuring a hydroxyl group and a methyl group on the phenyl ring, suggests potential for a range of biological interactions. Phenolic compounds are well-known for their antioxidant properties, and various acetophenone derivatives have been investigated for a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide focuses on the documented biological activities of this compound, providing a technical summary of the current state of knowledge to facilitate further research and development.

Enzyme Inhibitory Activity

Recent studies have begun to explore the enzyme inhibitory potential of this compound against several metabolic enzymes. The following table summarizes the available quantitative data on its inhibitory activity.

Table 1: Quantitative Data on Enzyme Inhibitory Activity of this compound

| Enzyme Target | Enzyme Source | Activity Type | Value | Reference |

| α-Glycosidase | Saccharomyces cerevisiae | Kᵢ | 256.41 ± 41.25 µM | [1] |

| Carbonic Anhydrase I (hCA I) | Human | Kᵢ | 896.44 ± 164.28 µM | [1] |

| Carbonic Anhydrase II (hCA II) | Human | Kᵢ | 841.65 ± 112.51 µM | [1] |

| Acetylcholinesterase (AChE) | Electrophorus electricus | Kᵢ | 102.86 ± 18.93 µM | [1] |

| Tyrosinase | Mushroom | IC₅₀ | 81.17 µM | [1] |

Other Potential Biological Activities

While quantitative data is limited, preliminary reports and the chemical nature of this compound suggest potential for other biological activities.

-

Antioxidant Activity: As a phenolic compound, it is believed to possess antioxidant properties, though specific IC₅₀ values from assays such as DPPH or ABTS are not yet reported in the literature for this specific molecule.[1]

-

Antimicrobial Activity: There are indications that this compound may serve as a precursor for the synthesis of compounds with antimycobacterial activity.[1] However, direct antimicrobial screening data (e.g., Minimum Inhibitory Concentration - MIC) against a broad panel of bacteria and fungi are not currently available.

Experimental Protocols

This section details the methodologies for the key enzyme inhibition assays cited in this guide.

α-Glycosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

-

A solution of α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL) is prepared in phosphate (B84403) buffer (pH 6.8).

-

The test compound, this compound, is dissolved in DMSO to prepare various concentrations.

-

In a 96-well plate, 20 µL of the test compound solution is mixed with 50 µL of the enzyme solution.

-

The mixture is incubated at 37°C for 15 minutes.

-

The enzymatic reaction is initiated by adding 50 µL of 5 mM pNPG solution.

-

The reaction is allowed to proceed for 15 minutes at 37°C.

-

The reaction is terminated by the addition of 80 µL of 0.2 M sodium carbonate solution.

-

The absorbance is measured at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve. The inhibition constant (Kᵢ) is determined by constructing Lineweaver-Burk plots.

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human carbonic anhydrase I and II.

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.

Procedure:

-

Human carbonic anhydrase I and II isoenzymes are purified from erythrocytes.

-

The test compound is dissolved in DMSO to obtain different concentrations.

-

In a 96-well plate, the reaction mixture containing Tris-SO₄ buffer (pH 7.4), the enzyme solution, and the test compound is prepared.

-

The mixture is pre-incubated for 10 minutes at room temperature.

-

The reaction is initiated by adding p-NPA as the substrate.

-

The change in absorbance at 400 nm is monitored for 3 minutes using a microplate reader.

-

Acetazolamide is used as a standard inhibitor.

-

The percentage of inhibition is calculated, and IC₅₀ values are determined. Kᵢ values are calculated from Lineweaver-Burk plots.

Acetylcholinesterase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase activity.

Principle: The assay is based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Procedure:

-

Acetylcholinesterase from Electrophorus electricus is used.

-

The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

-

In a 96-well plate, 140 µL of phosphate buffer (pH 8.0), 20 µL of DTNB solution, and 10 µL of the test compound solution are added.

-

20 µL of acetylthiocholine iodide solution is added to initiate the reaction.

-

The absorbance is measured at 412 nm for a set period.

-

Tacrine is used as a reference inhibitor.

-

The percentage of inhibition is calculated, and IC₅₀ and Kᵢ values are determined.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on mushroom tyrosinase.

Principle: This assay measures the ability of the compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

Procedure:

-

A solution of mushroom tyrosinase (30 U/mL) is prepared in phosphate buffer (pH 6.5).

-

The test compound is dissolved in DMSO to create various concentrations.

-

In a 96-well plate, 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the enzyme solution are mixed.

-

The mixture is incubated at room temperature for 10 minutes.

-

The reaction is started by adding 40 µL of L-DOPA solution (10 mM).

-

The absorbance is measured at 475 nm after a 10-minute incubation.

-

Kojic acid is used as a standard inhibitor.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not yet been elucidated, this section provides diagrams of relevant general pathways that are often investigated for compounds with similar potential activities.

Caption: A representative experimental workflow for an enzyme inhibition assay.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Caption: General schematic of a Mitogen-Activated Protein Kinase (MAPK) cascade.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against several key metabolic enzymes, including α-glucosidase, carbonic anhydrases, acetylcholinesterase, and tyrosinase. The available quantitative data provides a foundation for further investigation into its potential as a therapeutic agent. However, comprehensive studies on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties are warranted to establish a complete biological activity profile. Future research should focus on obtaining specific IC₅₀ and MIC values in a variety of assays. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and potential therapeutic applications. The information compiled in this guide serves as a catalyst for such future research endeavors.

References

The Natural Occurrence and Bioactivity of 4'-Hydroxy-3'-methylacetophenone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 4'-Hydroxy-3'-methylacetophenone and its naturally occurring derivatives. This class of compounds, belonging to the broader family of acetophenones, has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimycobacterial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Acetophenones are a class of phenolic compounds characterized by an acetyl group attached to a benzene (B151609) ring. They are widely distributed in the plant kingdom and contribute to the flavor, aroma, and medicinal properties of many plant species. This compound is a simple acetophenone (B1666503) derivative that has been identified in several plant sources. Its derivatives, often featuring additional substitutions on the aromatic ring, exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. This guide will delve into the known natural sources of these compounds, present their reported biological effects with quantitative data, and provide detailed experimental methodologies for their study.

Natural Occurrence of this compound and Its Derivatives

This compound has been identified as a volatile component in a variety of plant species. While quantitative data on its concentration is often limited, its presence is well-documented. Furthermore, a vast array of more complex derivatives has been isolated and characterized from numerous plant families.

This compound

This parent compound has been reported in the following natural sources:

-

Hawaiian Green Coffee Beans (Coffea arabica L.) : Identified as a phenolic volatile compound.[1][2]

-

Rehmannia glutinosa : Reported as a constituent of this traditional Chinese medicinal plant.[3]

-

Apium graveolens (Celery) : Found as a volatile oil component.[3]

-

Gerbera piloselloides : Detected in the volatile oil of this plant.[4]

Naturally Occurring Derivatives

A wide range of this compound derivatives have been isolated from various plant species. The following table summarizes some of the key derivatives and their plant sources.

| Derivative Name | Plant Source(s) | Reference(s) |

| 2,4,6-Trihydroxy-5-methyl-acetophenone 2-O-β-D-glucopyranoside | Eucalyptus gomphocephala | |

| 4-(1'-geranyloxy)-2,6-dihydroxy-3-isopentenylacetophenone | Euodia merrillii | |

| 2-(1'-geranyloxy)-4,6-dihydroxyacetophenone | Euodia merrillii | |

| 4'-Hydroxy-3'-(3-methylbutanoyl)acetophenone | Flourensia cernua, Polymnia sonchifolia | |

| 4-hydroxy-3-(isopent-2-yl) acetophenone | Helichrysum italicum | |

| Melifolione 1a and 1b | Euodia latifolia | |

| Franklinone | Bosistoa euodifoumis | |

| Acrovestone | Acronychia pedunculata | |

| Melicoptelins A-E | Melicope ptelefolia | |

| Eupatofortunone | Eupatorium fortunei |

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of pharmacological activities. The following sections and tables summarize the key findings and quantitative data available in the literature.

Antimycobacterial and Antibacterial Activity

This compound has been shown to have antimycobacterial activity and can be used to synthesize heterocyclic compounds with antimycobacterial properties.[1][2] Some derivatives have also demonstrated antibacterial effects.

Antioxidant Activity

As a phenolic compound, this compound is believed to possess potent antioxidant activity.[1][2] This is a common property among phenolic acetophenones.

Anti-inflammatory Activity

Several acetophenone derivatives have demonstrated significant anti-inflammatory effects. This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Cytotoxic and Enzyme Inhibitory Activities

Many naturally occurring acetophenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and for their ability to inhibit specific enzymes. The following table presents a summary of this quantitative data.

| Compound/Derivative | Biological Activity | Target/Cell Line | IC50 Value | Reference(s) |

| 4'-hydroxychalcone (B163465) | NF-κB inhibition | - | Dose-dependent | [5] |

| Melibarbinon B | Cytotoxicity | A2780 | 30 µM | |

| Patulinone F | α-glucosidase inhibition | - | 6.02 µM | |

| Acronyculatin P | Cytotoxicity | MCF-7 | 56.8 µM | |

| Acronyculatin Q | Cytotoxicity | MCF-7 | 40.4 µM | |

| Acronyculatin R | Cytotoxicity | MCF-7 | 69.1 µM | |

| Acronychia oligophlebia derivative 81 | Cytotoxicity | MCF-7 | 33.5 µM | |

| Acronychia oligophlebia derivative 85 | Cytotoxicity | MCF-7 | 25.6 µM | |

| Meliquercifolin A | Cytotoxicity | HeLa | 2.6 µM | |

| Eupatofortunone | Cytotoxicity | MCF-7 | 82.15 µM | |

| Eupatofortunone | Cytotoxicity | A549 | 86.63 µM | |

| Melicoptelin A/B mixture | PTP1B inhibition | - | 34.4 µM | [6] |

| Melicoptelin D/E mixture | PTP1B inhibition | - | 55.2 µM | [6] |

| Melicoptelin C | PTP1B inhibition | - | 66.6 µM | [6] |

| Prenylated acetophenone derivative 5 | Anti-proliferative | HCT-116 | 0.24-5.3 µM |

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound and its derivatives, as well as for the evaluation of their biological activities.

Isolation and Purification of this compound and Derivatives

The following is a general protocol for the isolation of acetophenones from plant material, which can be adapted for specific plant sources.

4.1.1. Extraction

-

Plant Material Preparation : Air-dry the plant material (e.g., roots, leaves, seeds) at room temperature and grind it into a coarse powder.

-

Solvent Extraction :

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common starting point is 95% ethanol.

-

For volatile compounds like this compound, steam distillation or headspace solid-phase microextraction (HS-SPME) can be employed.

-

-

Solvent Removal : Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

4.1.2. Fractionation

-

Liquid-Liquid Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate (B1210297), n-butanol). This will separate compounds based on their polarity.

-

Concentration of Fractions : Concentrate each fraction using a rotary evaporator.

4.1.3. Chromatographic Purification

-

Column Chromatography :

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Load the desired fraction (e.g., the ethyl acetate fraction, which is likely to contain phenolic compounds) onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

For final purification, use a preparative HPLC system with a suitable column (e.g., C18).

-

Develop a gradient elution method using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the semi-purified fraction and collect the peaks corresponding to the target compounds.

-

4.1.4. Structure Elucidation

-

Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Antioxidant Activity Assays

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure :

-

Add various concentrations of the test compound or plant extract to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation : Calculate the percentage of radical scavenging activity.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure :

-

Add various concentrations of the test compound or plant extract to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation : Calculate the percentage of inhibition.

Signaling Pathways

The anti-inflammatory effects of many acetophenone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some acetophenone derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

Caption: Modulation of the MAPK signaling pathway by acetophenone derivatives.

Conclusion

This compound and its naturally occurring derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their presence in various medicinal and dietary plants underscores their importance in ethnopharmacology and natural product chemistry. The data and protocols presented in this guide are intended to facilitate further research into these compounds, with the ultimate goal of developing novel and effective therapeutic agents. Further studies are warranted to fully elucidate the quantitative distribution of these compounds in nature, their detailed mechanisms of action, and their potential for clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

Methodological & Application

Synthesis of Chalcones Using 4'-Hydroxy-3'-methylacetophenone: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) derivatives using 4'-Hydroxy-3'-methylacetophenone as a key starting material. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug development.[1][2] The protocols outlined below are based on the robust and widely used Claisen-Schmidt condensation reaction.

Application Notes

Chalcones derived from this compound have demonstrated significant potential in various therapeutic areas. The presence of the hydroxyl and methyl groups on the acetophenone (B1666503) ring influences the physicochemical properties and biological activities of the resulting chalcones.

Anticancer Activity: Numerous studies have highlighted the anticancer properties of chalcones.[1][3] Derivatives synthesized from this compound are capable of inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] Mechanistic studies reveal that these compounds can lead to an increase in reactive oxygen species (ROS), activation of caspases (such as caspase-3, -8, and -9), and modulation of the Bax/Bcl-2 protein ratio, ultimately leading to programmed cell death.[1][4][5] This makes them promising candidates for the development of novel chemotherapeutic agents.

Antibacterial Activity: Chalcones also exhibit notable antibacterial properties. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for this activity. Chalcones derived from this compound have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus.[6] The mechanism of action is believed to involve the disruption of essential bacterial enzymes and cellular processes. The lipophilicity and electronic properties conferred by the substituted aromatic rings play a crucial role in their antibacterial potency.

Experimental Protocols

The synthesis of chalcones from this compound is primarily achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[7][8] Both conventional heating and microwave-assisted methods can be employed.

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones using a basic catalyst in an alcoholic solvent.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (95% or absolute)

-

Distilled water

-

Hydrochloric acid (HCl, dilute)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate amount of ethanol.

-

To this solution, add a freshly prepared aqueous solution of NaOH or KOH (2.5 equivalents) and stir the mixture at room temperature for about 15-20 minutes.

-

Slowly add the substituted aromatic aldehyde (1 equivalent) to the reaction mixture.

-